

Technical Guide: Solubility and Mechanistic Profile of Drofenine Hydrochloride

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Compound of Interest		
Compound Name:	Drofenine hydrochloride	
Cat. No.:	B1670949	Get Quote

This document provides a comprehensive technical overview of the solubility characteristics of **drofenine hydrochloride** in various solvents. It is intended for researchers, scientists, and professionals in the field of drug development and pharmacology. This guide includes quantitative solubility data, detailed experimental protocols for solubility determination, and a visualization of its primary mechanism of action.

Solubility of Drofenine Hydrochloride

Drofenine hydrochloride exhibits varying solubility across different common laboratory solvents. The quantitative data gathered from multiple sources is summarized in the table below for ease of comparison. It is important to note that using fresh, anhydrous solvents is crucial, as hygroscopic solvents like DMSO can significantly impact solubility[1][2].



Solvent	Solubility (mg/mL)	Molar Concentration (mM)	Source
DMSO	≥ 75 mg/mL	211.91 mM	[1][3]
71 mg/mL	200.6 mM	[2]	
≥ 10 mg/mL	-	[4]	
15 mg/mL	42.38 mM	[5]	
Water	≥ 33.3 mg/mL	94.09 mM	[1][3]
Ethanol	≥ 10 mg/mL	-	[4]

Note: The "≥" symbol indicates that the substance is soluble at that concentration, but the saturation point was not determined[1][3]. For techniques to enhance solubility, such as gentle heating (to 37°C) and sonication, refer to the protocols provided by suppliers[1][3].

Experimental Protocols for Solubility Determination

While specific experimental details for generating the above data on **drofenine hydrochloride** are proprietary to the suppliers, a generalized and widely accepted methodology for determining thermodynamic equilibrium solubility is the shake-flask method[6][7][8].

Objective: To determine the saturation concentration of a compound in a specific solvent at a given temperature.

Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period until the concentration of the dissolved solute in the solution reaches a constant value, indicating equilibrium between the dissolved and undissolved states[9].

Materials:

- Drofenine Hydrochloride powder
- High-purity solvent (e.g., DMSO, deionized water)
- Mechanical shaker or orbital agitator with temperature control



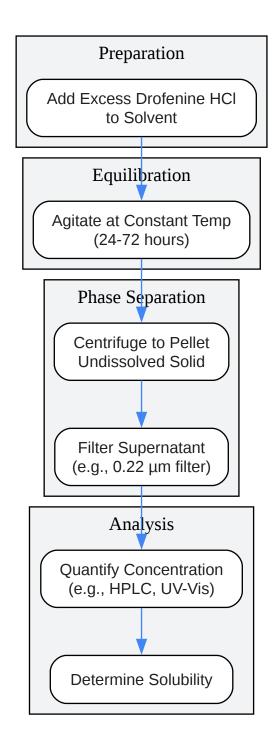
- Centrifuge
- Syringe filters (e.g., 0.22 μm)
- Analytical balance
- Vials or flasks
- High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer for concentration analysis

Procedure:

- Preparation: Add an excess amount of drofenine hydrochloride to a known volume of the selected solvent in a sealed vial or flask. The excess solid should be clearly visible.
- Equilibration: Place the sealed container in a mechanical shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached[7][8]. The time required can be determined in a preliminary experiment by taking measurements at various time points (e.g., 2, 4, 8, 24, 48 hours) until the concentration plateaus[7].
- Phase Separation: After equilibration, allow the suspension to settle. To separate the undissolved solid from the saturated solution, centrifuge the samples at a high speed.
- Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particulates are carried over, the supernatant should be filtered using a chemically inert syringe filter (e.g., PVDF or PTFE).
- Analysis: Quantify the concentration of drofenine hydrochloride in the filtered supernatant
 using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. This is
 typically achieved by comparing the analytical response to a standard calibration curve of
 known concentrations.
- Reporting: The resulting concentration is reported as the equilibrium solubility of the compound in that solvent at the specified temperature.



Below is a graphical representation of a typical workflow for determining equilibrium solubility.



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Caption: Workflow for Equilibrium Solubility Determination.

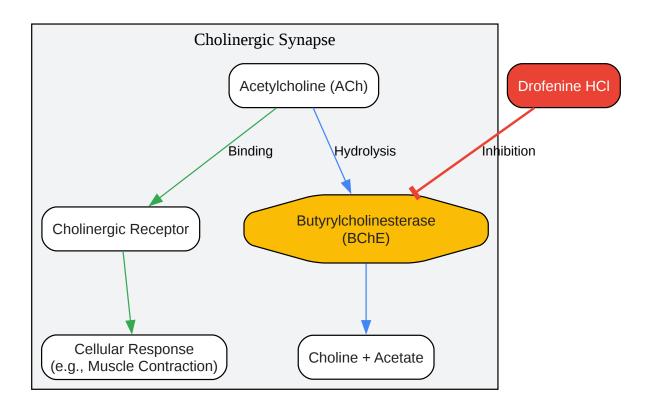


Mechanism of Action: BChE Inhibition

Drofenine hydrochloride is a potent, competitive inhibitor of butyrylcholinesterase (BChE), with a reported inhibitor constant (Ki) of 3 μ M[1][3][4]. BChE is an enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. By inhibiting BChE, drofenine prevents the breakdown of acetylcholine, leading to its accumulation in the synaptic cleft and enhanced cholinergic signaling. This anticholinergic activity is central to its function as an antispasmodic agent, as it modulates smooth muscle contraction[3][10].

In addition to its primary role as a BChE inhibitor, drofenine has been shown to act as an antagonist at M1 muscarinic acetylcholine receptors and as an agonist for the transient receptor potential vanilloid 3 (TRPV3) channel[4][11][12].

The diagram below illustrates the inhibitory effect of drofenine on the BChE signaling pathway.



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